4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-nitrophenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-nitrophenyl acetate is a complex organic compound that features a pyrrole ring substituted with nitro and acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-nitrophenyl acetate typically involves the reaction of 4-aminobenzoic acid derivatives with maleic anhydride to form maleic acid monoamides. These intermediates undergo cyclization to yield the desired pyrrole derivatives . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-nitrophenyl acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The acetate group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the acetate group can yield various substituted pyrrole derivatives .
Scientific Research Applications
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-nitrophenyl acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-nitrophenyl acetate involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and other proteins, potentially inhibiting their activity . The pyrrole ring can also participate in various biochemical pathways, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: This compound shares the pyrrole ring structure but has a carboxylic acid group instead of an acetate group.
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl acetate: Similar to the target compound but lacks the nitro group.
Uniqueness
The presence of both nitro and acetate groups in 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-nitrophenyl acetate makes it unique. These functional groups confer distinct chemical reactivity and biological activity, making it a versatile compound for various applications .
Properties
IUPAC Name |
[4-(2,5-dioxopyrrol-1-yl)-2-nitrophenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O6/c1-7(15)20-10-3-2-8(6-9(10)14(18)19)13-11(16)4-5-12(13)17/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDAYUSKKQONNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)N2C(=O)C=CC2=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.